molecular formula C13H22Cl2N2 B7856238 (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Cat. No.: B7856238
M. Wt: 277.23 g/mol
InChI Key: NNOPREOUOQQPDC-AQEKLAMFSA-N
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Description

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the catalytic hydrogenation of a suitable precursor, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the reagents used.

Scientific Research Applications

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its ability to cross the blood-brain barrier.

    Industry: Employed in the development of novel materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-dimethylpiperazine
  • (2S,5S)-1-benzyl-2,5-dimethylpiperazine
  • (2S,5S)-1-benzyl-2,5-dimethylpiperazine monohydrochloride

Uniqueness

(2S,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher selectivity and potency in its interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOPREOUOQQPDC-AQEKLAMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996007
Record name 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745031-35-0
Record name 1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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